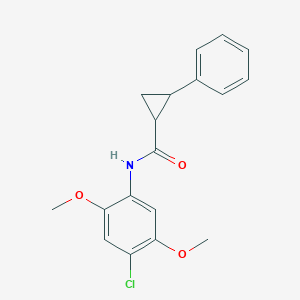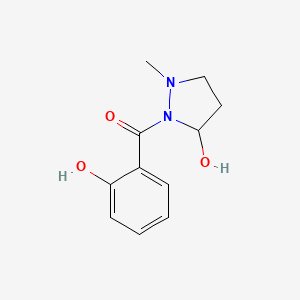
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as HBPT or HPT, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields. This molecule belongs to the thiazolidinone family and possesses a unique chemical structure that allows it to interact with different biological systems.
作用機序
The mechanism of action of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it has been suggested that this molecule works by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of various diseases. 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects:
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects in different biological systems. In vitro studies have demonstrated that 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Moreover, 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been shown to reduce oxidative stress and inflammation in different animal models, indicating its potential therapeutic applications in various diseases.
実験室実験の利点と制限
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability, solubility, and availability. However, the limitations of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one include its relatively low potency and selectivity, which may affect its efficacy and safety in vivo.
将来の方向性
There are several future directions for the research and development of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to explore the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a therapeutic agent for various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the structural modifications of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one to improve its pharmacological properties such as potency, selectivity, and bioavailability. Furthermore, the use of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one as a chemical probe for studying the biological systems involved in different diseases is another potential direction for future research.
合成法
The synthesis of 5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 4-hydroxybenzaldehyde with thiourea and 3-propyl-1,2-thiazolidinedione in the presence of a catalyst. The resulting product is a yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform.
科学的研究の応用
5-(4-hydroxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific fields such as medicine, pharmacology, and biotechnology. This molecule has been shown to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
特性
IUPAC Name |
(5Z)-5-[(4-hydroxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-2-7-14-12(16)11(18-13(14)17)8-9-3-5-10(15)6-4-9/h3-6,8,15H,2,7H2,1H3/b11-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDRUKGJUDJBJZ-FLIBITNWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(=CC2=CC=C(C=C2)O)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=CC=C(C=C2)O)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,3-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]-2-(2-thienyl)acetamide](/img/structure/B5150332.png)
![10,10'-[1,2-ethanediylbis(iminomethylylidene)]bis(8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione)](/img/structure/B5150337.png)
![3-{1-[(3,5-dimethyl-1H-pyrrol-2-yl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5150345.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B5150350.png)
![11-(2-bromo-3,4,5-trimethoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5150354.png)
![2-(ethylthio)-4-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5150367.png)
![3-chloro-N-(2-ethylphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5150389.png)



![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)
![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)
![3-[4'-(methylsulfonyl)-3-biphenylyl]-1H-pyrazole](/img/structure/B5150429.png)
